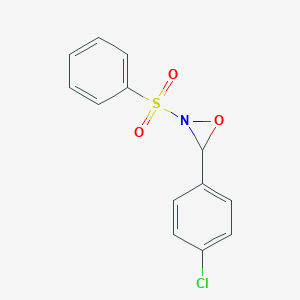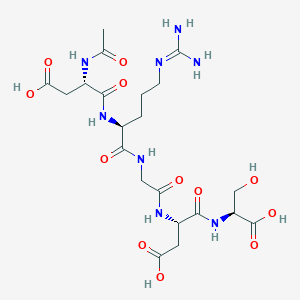
1,3-Benzoxazole-5-carbonitrile
Vue d'ensemble
Description
1,3-Benzoxazole-5-carbonitrile is a chemical compound with the molecular formula C8H4N2O . It is a solid substance .
Synthesis Analysis
There are several methods for synthesizing this compound and its derivatives. For instance, one method involves combining the benzoxazole scaffold with different amines via a reversed phenyl amide linker .Molecular Structure Analysis
The molecular structure of this compound consists of a benzoxazole ring attached to a carbonitrile group . The InChI code for this compound is 1S/C8H4N2O/c9-4-6-1-2-8-7 (3-6)10-5-11-8/h1-3,5H .Chemical Reactions Analysis
Benzoxazole derivatives, including this compound, have been reported to exhibit a wide range of anticancer activities . They have also shown good antibacterial activity against certain strains .Physical And Chemical Properties Analysis
This compound has a molecular weight of 144.13 g/mol . It has a topological polar surface area of 49.8 Ų and a complexity of 196 . It does not have any hydrogen bond donors but has three hydrogen bond acceptors .Applications De Recherche Scientifique
Antifungal Properties
1,3-Benzoxazole-5-carbonitrile has been found to have antifungal properties. A study by Kuroyanagi et al. (2010) demonstrated that certain derivatives of 1,3-benzoxazole-carbonitrile, particularly 1,3-Benzoxazole-4-carbonitrile, showed moderate growth inhibition against Candida species (Kuroyanagi et al., 2010). In a subsequent study, Kuroyanagi et al. (2011) synthesized a series of 1,3-benzoxazole-4-carbonitriles that exhibited potent in vitro and in vivo antifungal activity, particularly against Candida species (Kuroyanagi et al., 2011).
Thermal Decomposition Studies
The thermal decomposition of benzoxazole has been studied by Lifshitz et al. (2006). This research focused on understanding the chemical reactions and product distribution resulting from the thermal decomposition of benzoxazole in various conditions (Lifshitz et al., 2006).
Anticancer Research
Kachaeva et al. (2018) synthesized and evaluated 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles for their anticancer activities. These compounds showed growth inhibitory and cytostatic activities against cancer cell lines, highlighting their potential in developing new anticancer drugs (Kachaeva et al., 2018).
Chemical Synthesis and Characterization
Ergin et al. (1994) reported on the synthesis and characterization of (5-Chloro-1,3-benzoxazol-2-ylthio)acetonitrile. This study provided insights into the molecular structure and intermolecular bonding of this compound (Ergin et al., 1994).
Medical Imaging Applications
Gao et al. (2008) explored the synthesis of carbon-11 labeled benzoxazole derivatives for PET imaging of 5-HT(3) receptors. This study highlighted the potential of benzoxazole derivatives in biomedical imaging, particularly for diseases affecting the brain, heart, and cancer (Gao et al., 2008).
Antioxidant Studies
Savegnago et al. (2016) investigated the antioxidant properties of phenylselanyl-1H-1,2,3-triazole-4-carbonitriles. These compounds were synthesized and evaluated for their in vitro antioxidant activity, with one compound showing significant antioxidant effects (Savegnago et al., 2016).
Mécanisme D'action
Target of Action:
1,3-Benzoxazole-5-carbonitrile, also known as benzoxazole , is an intriguing heterocyclic compound. Its structure consists of an aryl ring fused to an oxazole moiety. Benzoxazole derivatives have diverse biological applications and play a crucial role in drug development . These compounds interact with various enzymes and proteins involved in disease pathways. For instance, they target DNA topoisomerases, protein kinases, histone deacetylases, and cyclooxygenases, among others .
Mode of Action:
Benzoxazole derivatives elicit their function by interacting with these biological targets. The planar benzene ring can engage in π-π stacking or π-cation interactions, while the 1-oxygen and 3-nitrogen of the oxazole moiety act as hydrogen bond acceptors. These interactions influence downstream cellular processes, including cancer formation and proliferation .
Action Environment:
Environmental factors, such as pH, temperature, and co-administered drugs, can influence benzoxazole’s stability and efficacy. Understanding these factors is crucial for optimizing its therapeutic use.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1,3-Benzoxazole-5-carbonitrile has been extensively used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities
Cellular Effects
Benzoxazole derivatives, which include this compound, have been shown to possess potent anticancer activity . They can target a wide range of metabolic pathways and cellular processes in cancer pathology
Molecular Mechanism
The structural makeup of the benzoxazole scaffold, which includes this compound, allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions
Metabolic Pathways
This compound may be involved in various metabolic pathways due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology
Propriétés
IUPAC Name |
1,3-benzoxazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDAKZJVIKDSCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)N=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80606468 | |
| Record name | 1,3-Benzoxazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80606468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132227-01-1 | |
| Record name | 1,3-Benzoxazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80606468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-benzoxazole-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)nicotinic acid](/img/structure/B177863.png)



![12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B177872.png)
![3-Chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B177877.png)


![2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B177881.png)

